molecular formula C13H18N4S2 B11079409 7-(azepan-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(azepan-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11079409
M. Wt: 294.4 g/mol
InChI Key: OOCZPDIEVKEUCD-UHFFFAOYSA-N
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Description

7-(azepan-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that features a thiazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(azepan-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiazole with a suitable aldehyde, followed by cyclization and subsequent functionalization to introduce the azepane and methyl groups. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(azepan-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-(azepan-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 7-(azepan-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(azepan-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties. This structural feature enhances its binding affinity to specific molecular targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C13H18N4S2

Molecular Weight

294.4 g/mol

IUPAC Name

7-(azepan-1-yl)-3,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C13H18N4S2/c1-9-14-11-10(19-13(18)16(11)2)12(15-9)17-7-5-3-4-6-8-17/h3-8H2,1-2H3

InChI Key

OOCZPDIEVKEUCD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCCCCC3)SC(=S)N2C

Origin of Product

United States

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